molecular formula C9H10O B024904 4-Allylphenol CAS No. 501-92-8

4-Allylphenol

Cat. No. B024904
CAS RN: 501-92-8
M. Wt: 134.17 g/mol
InChI Key: RGIBXDHONMXTLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Allylphenol and its derivatives can be synthesized through various chemical reactions. One method involves the oxidation of 4-allylphenols using thallium (III) nitrate, leading to asatone-type compounds and cyclohexadien-1-one derivatives (Niwa et al., 1980). Another approach is the anodic oxidation of 4-allyl-2,6-dimethoxyphenol, producing asatone-type neolignans and other oxidation products, highlighting the role of radical and cationic reactions in the formation process (Nishiyama et al., 1983).

Molecular Structure Analysis

The molecular structure of 4-allylphenol derivatives has been elucidated using spectroscopic and theoretical studies. Investigations on intramolecular OH-π hydrogen bonding in 4-substituted 2-allylphenols reveal how substituents affect the hydrogen bond's energy and structure, providing insights into the compound's chemical behavior (Rademacher et al., 2005).

Chemical Reactions and Properties

4-Allylphenols undergo various chemical reactions, demonstrating their reactivity and versatility. The palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols is one such reaction, leading to the formation of dihydroxypropylphenol derivatives (Thiery et al., 2007). Additionally, the photochemical reactions of allylphenoxide anions show significant photoreactivity, resulting in cyclization and rearrangement products, highlighting the influence of electronic factors on reaction pathways (Kitamura et al., 1978).

Physical Properties Analysis

The physical properties of 4-allylphenol derivatives are closely related to their molecular structure. For instance, the synthesis and characterization of a bis(2-methoxy-4-allylphenyl)oxalate compound provide insights into its molecular characteristics, structural parameters, and chemical behavior, showcasing its potential applications based on physical properties (Şahin et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-allylphenol derivatives, such as their reactivity and functional group transformations, are explored through various synthetic and analytical techniques. The expeditious synthesis of bioactive allylphenol constituents of the genus Piper through a metal-free photoallylation procedure exemplifies the strategic manipulation of chemical properties for synthesizing biologically active compounds (Protti et al., 2005).

Scientific Research Applications

  • Synthesis of Benzoxepins : Aluminum(III) chloride-promoted PrinsCyclization of 2-Allylphenols is a method for synthesizing benzoxepins, offering high chemoselectivity and moderate stereoselectivity (J. Yadav et al., 2008).

  • Biomimetic Fungicide : 2-Allylphenol serves as a biomimetic synthetic fungicide, effective against wheat sharp eyespot and other plant diseases. It can be bio-transformed by Rhizoctonia cerealis to new compounds (Tianli Qu et al., 2014).

  • Inhibition of Botrytis cinerea : It has been found that 2-allylphenol inhibits the growth of Botrytis cinerea, a plant pathogen, by inducing cyanide-resistant respiration and decreasing ATP levels (Shuang-jun Gong et al., 2009).

  • Antifungal Activity : Exhibiting higher antifungal activity than iprodione, 2-allylphenol has shown effectiveness against Botrytis cinerea and Alternaria solani, with significant control against gray mold on tomato fruit (Z. Meng et al., 2007).

  • Biosynthesis in Ocymum basilicum : Eugenol and methyleugenol, allylphenols, are synthesized in Ocymum basilicum from ferulic acid and coniferyl alcohol, retaining all carbon atoms (M. Klischies et al., 1975).

  • Synthesis of Antifungal Derivatives : Derivatives of 2-allylphenol, such as 2-(2-hydroxypropyl) phenol, are effective in inhibiting mycelial growth of various plant pathogens (Tianli Qu et al., 2017).

  • Catalytic Synthesis of Lactones and Lactams : 2-Allylphenols react with carbon monoxide and hydrogen in the presence of a cationic palladium(II) complex to synthesize ring lactones and lactams (B. Ali et al., 1996).

  • Electroinitiated Polymerization : 2-Allylphenol is used in electroinitiated polymerization, producing insoluble polymer films on electrodes and low molecular weight polymers in solution (A. Cihaner & A. Önal, 2000).

  • Spectroscopic and Theoretical Studies : Studies on 4-substituted 2-allylphenols have shown variations in the energy and structure of hydrogen bonds (P. Rademacher et al., 2005).

  • Catalyzed Hydroxyalkoxylation : Pd(OCOCF3)2/[(HOCH2CH2NHCOCH2)2NCH2]2-catalyzed oxidation of o-allylphenol with H2O2 in water/methanol produces a mixture of 2-(1,2-dihydroxypropyl) (E. Thiery et al., 2007).

Safety And Hazards

4-Allylphenol can cause mild skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIBXDHONMXTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Record name chavicol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chavicol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198210
Record name Chavicol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Medicinal phenolic aroma
Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Allylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

234.00 to 236.00 °C. @ 760.00 mm Hg
Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name 4-Allylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017-1.023
Record name 4-Allylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Allylphenol

CAS RN

501-92-8
Record name Chavicol
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Record name Chavicol
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Record name 4-Allylphenol
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Record name Chavicol
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Record name p-allylphenol
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Record name CHAVICOL
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Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16 °C
Record name Chavicol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034107
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 50.01 g (337.4 mmol) of 1-methoxy-4-(2-propenyl)benzene (Aldrich Chemical Company, Milwaukee, Wis.) dissolved in 300 mL of anhydrous methylene chloride was added dropwise 375 mL (375 mmol) of 1.0 M boron tribromide (Aldrich) in methylene chloride. The reaction was run under nitrogen at room temperature and the mixture was stirred for 1 hour. The mixture was poured over 1000 mL of crushed ice, stirred for 5 minutes, and transferred to a separatory funnel. The organic layer was drained and saved. The boron salts were transferred to a filter containing Celite™ (Aldrich Chemical Co., Milwaukee, Wis.) and the filter containing the salts was washed with portions of methylene chloride and then water. The filtrate was transferred to a separatory funnel and the organic and aqueous layers were separated. The aqueous layer was extracted with four 100mL portions of methylene chloride. The methylene chloride solutions were pooled, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed under vacuum to yield 25.27 g (56%) of crude 4-(2-propenyl)phenol. The crude product was distilled twice at reduced pressure to yield 20.34 g (45%) of 4-(2-propenyl)phenol. The NMR data was consistent with that reported by Rajashekhar and coworkers (J. Biol. Chem. 1984, 259, 6925).
Quantity
50.01 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a -78° C. cold solution of 4-allylanisol (14.6 ml, 95 mmol) in CH2Cl2 (300 ml) BBr3 (100 ml, 0.1 mol, 1 mol/l in CH2Cl2) was added dropwise. The reaction mixture was then allowed to warm up to room temperature. After 1 hour, the reaction mixture was cooled to 0° C. and quenched slowly with H2O (90 ml). The resulting aqueous phase was extracted with CH2Cl2 (2×100 ml). The combined organic phases were dried over Na2SO4 and concentrated. The residue was chromatographed over silica gel (hexane-ethyl acetate 9:1) to provide 4-allylphenol (11.3 g, 89%) as a purple oil, MS: m/e=134 (M+).
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

Polymerization was carried out in the same manner as in Example 18 except that 4,4'-biphenol and eugenol were replaced by the following bisphenol (BP-16) (21.9 g) ##STR110## and 4-allylphenol (1.6 g), to obtain a polycarbonate comprising the following repeating units and end groups in the following copolymerization ratios wherein bisphenol A, BP-16 and 4-allylphenol structures were present in a molar ratio of 82:15:3. ##STR111##
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisphenol
Quantity
21.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
858
Citations
Y Murakami, A Kawata, S Ito, T Katayama, S Fujisawa - in vivo, 2015 - iv.iiarjournals.org
… and its related compounds, orcinol and 4-allylphenol. Materials and Methods: The radical … > orcinol > 4-allylphenol. The cytotoxicity of the compounds was in the order 4-allylphenol > …
Number of citations: 28 iv.iiarjournals.org
M Habib, M Trajkovic, MW Fraaije - ACS catalysis, 2018 - ACS Publications
… Incubation of 2,6-dimethoxy-4-allylphenol with EUGO I427A and HRP in one-pot resulted in … 2,6-dimethoxy-4-allylphenol, complete conversion of 2,6-dimethoxy-4-allylphenol to racemic …
Number of citations: 22 pubs.acs.org
AO Lustre, P Issenberg - Journal of Agricultural and Food …, 1969 - ACS Publications
… The presence of 2-methoxy-4-allylphenol,4-hydroxy-3,5-… 4-allylphenol(Fraction 17) were unsuccessful. Authentic samples of 2-methoxy-4-allyIphenoI and of 2,6-dimethoxy-4-allylphenol …
Number of citations: 56 pubs.acs.org
S Shabnum, MG Wagay - J. Res. Dev, 2011 - dsagrow.com
… Eugenol, thymol, carvacrol and 4-allylphenol showed stronger antioxidant activities than did other components tested in the assay. Twenty one essential oils were tested for insecticidal …
Number of citations: 96 dsagrow.com
SJ Lee, K Umano, T Shibamoto, KG Lee - Food chemistry, 2005 - Elsevier
… Eugenol, thymol, carvacrol, and 4-allylphenol showed stronger antioxidant activities than did the other components tested in the assay. They all inhibited the oxidation of hexanal by …
Number of citations: 314 www.sciencedirect.com
M Iguchi, A Nishiyama, Y Terada, S Yamamura - Tetrahedron Letters, 1977 - Elsevier
A two-compartment cell with platinum electrodes was used. A methanolic solution of 2, 6-dimethoxy-4-allylphenol (3 (200 mg) containing 1N MeONa (10 ml) and LiC104 (1.6 g) as a …
Number of citations: 30 www.sciencedirect.com
SC Tzeng, YC Liu - Journal of Molecular Catalysis B: Enzymatic, 2004 - Elsevier
… different peroxidases, pH, organic solvents/buffers, and different concentrations of and rates of addition of H 2 O 2 on the yield of the ortho–ortho C single bond C dimer of 4-allylphenol (…
Number of citations: 36 www.sciencedirect.com
CZ Olsen - Acta Alimentaria Polonica, 1977 - agro.icm.edu.pl
… Distilłate III consists mainly of 2.3 dimethoxy-4-allylphenol, 1.2 dihydroxy-4-methylphenol and 2,6 dimethoxy-4-methylphenol. For the bacteriological examinations we used the three …
Number of citations: 13 agro.icm.edu.pl
DH Lee, MW Lee, SB Cho, K Hwang, IK Park - Industrial Crops and …, 2023 - Elsevier
… However, the fumigant antifungal activity of 4-allylphenol, thymol, and isoeugenol is first documented in this study. According to Hong et al. (2015), the fumigant antifungal activity of (-)-α-…
Number of citations: 0 www.sciencedirect.com
HL De Pooter, MN Omar, BA Coolsaet, NM Schamp - Phytochemistry, 1985 - Elsevier
… A commerctal mixture of neral and geranial was reduced to nerol and gerantol, acetylation of which yielded a mixture of the acetates Chavicol (4-allylphenol) was synthesized starting …
Number of citations: 133 www.sciencedirect.com

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